5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: Physicochemical Properties, Synthesis, and Applications in Novel Bronchodilator Development
5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: Physicochemical Properties, Synthesis, and Applications in Novel Bronchodilator Development
Executive Summary
The development of novel bronchodilators for the treatment of asthma and chronic obstructive pulmonary disease (COPD) has increasingly focused on non-adrenergic pathways. A critical breakthrough in this domain is the utilization of the 5,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTHIQ) scaffold. Originally derived from structure-activity relationship (SAR) studies of capsazepine (a known TRPV1 antagonist), derivatives of DCTHIQ have demonstrated profound, TRPV1-independent smooth muscle relaxant effects on human small airways[1].
This whitepaper provides an in-depth technical analysis of the DCTHIQ core, detailing its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven synthetic protocols for generating highly efficacious bronchodilating agents.
Chemical Identity & Physicochemical Properties
The DCTHIQ core is most commonly utilized in its hydrochloride salt form or as a functionalized 6,7-diol hydrobromide intermediate to facilitate downstream coupling reactions[2][3]. The addition of chlorine atoms at the 5 and 8 positions fundamentally alters the electronic and steric landscape of the molecule, which is critical for its pharmacological activity[4].
Table 1: Core Physicochemical Data
| Property | 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline HCl | 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol HBr |
| CAS Number | 73075-48-6[2][5] | 860437-53-2[6] |
| Molecular Formula | C9H10Cl3N (C9H9Cl2N · HCl)[5] | C9H10BrCl2NO2 (C9H9Cl2NO2 · HBr)[7] |
| Molecular Weight | 238.54 g/mol [5] | 315.00 g/mol |
| Structural Class | Halogenated Tetrahydroisoquinoline | Halogenated Catechol-Tetrahydroisoquinoline |
| Key Functional Utility | Rigid B-ring scaffold for SAR | Coupling intermediate for amides/thioureas[3] |
Mechanistic Rationale: The E-E-A-T Perspective on SAR
As a medicinal chemist, selecting a scaffold is never arbitrary; it is driven by the thermodynamic and spatial requirements of the target receptor. The evolution from capsazepine to DCTHIQ derivatives illustrates a masterclass in conformational restriction and electronic tuning.
Conformational Restriction (The B-Ring)
Capsazepine utilizes a 2,3,4,5-tetrahydro-1H-2-benzazepine (7-membered) B-ring. While flexible, this flexibility introduces an entropic penalty upon receptor binding. By contracting this to a 6-membered 1,2,3,4-tetrahydroisoquinoline ring, the scaffold is conformationally locked. This rigidification optimally aligns the A-ring (the aromatic portion) with the binding pocket of the unidentified bronchodilatory receptor, significantly enhancing binding affinity[8].
The Causality of 5,8-Dichloro Substitution
Why chlorinate at the 5 and 8 positions? The native catechol moiety of capsazepine is susceptible to rapid metabolic degradation (e.g., via COMT). The introduction of bulky, electron-withdrawing chlorine atoms at the 5 and 8 positions achieves two mechanistic goals:
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Steric Shielding: It protects the adjacent functional groups (like the 6,7-hydroxyls) from enzymatic attack.
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Lipophilic Enhancement: It increases the overall lipophilicity of the A-ring, driving hydrophobic interactions within the receptor pocket.
Empirical data validates this design: di-chlorination of the 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline structure results in a 10-fold increase in bronchodilating potency compared to the unchlorinated capsazepine parent molecule[4].
Caption: SAR logic tree illustrating the optimization from Capsazepine to 5,8-Dichloro-THIQ derivatives.
Experimental Workflows & Synthetic Methodology
To synthesize highly efficacious bronchodilators (such as the promising candidate Cinnamide 71), the 5,8-dichloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide intermediate is typically coupled with a specific carboxylic acid or isothiocyanate[3][9].
The following protocol describes a self-validating system for the amide coupling reaction, utilizing EDC and HOBt.
Causality of Reagent Selection
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Chosen over DCC because its urea byproduct is water-soluble, allowing for easy removal during aqueous workup.
-
HOBt (1-Hydroxybenzotriazole): EDC alone can lead to the formation of inactive N-acylureas or cause racemization. HOBt intercepts the O-acylisourea intermediate to form a stable, highly reactive active ester, ensuring high yields of the desired amide[10].
-
DMAP / Cs2CO3: Acts as a nucleophilic catalyst and base, respectively, to drive the reaction forward by deprotonating the secondary amine of the DCTHIQ core[10].
Step-by-Step Amide Coupling Protocol
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Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active ester.
-
Base Addition: To a separate flask containing 5,8-dichloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide (1.0 eq)[3], add Cesium Carbonate (Cs2CO3, 2.5 eq) and a catalytic amount of DMAP (0.1 eq) in DMF[10].
-
Coupling: Slowly transfer the activated ester solution to the DCTHIQ solution. Stir continuously at room temperature for 4 to 12 hours. Monitor reaction completion via TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography (eluting with a gradient of Dichloromethane/Methanol) to yield the pure tetrahydroisoquinoline amide[9].
Caption: Step-by-step synthetic workflow for the amide coupling of DCTHIQ derivatives.
Pharmacological Profiling: Ex-Vivo Validation
To validate the efficacy of the synthesized DCTHIQ derivatives, an ex-vivo human small airway relaxation assay is the gold standard[9].
Protocol Overview:
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Tissue Preparation: Human small airways (inner diameter 0.5–2 mm) are isolated and mounted in organ baths containing oxygenated Krebs-Henseleit buffer at 37°C.
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Pre-contraction: The tissues are pre-contracted using Leukotriene D4 (LTD4), a potent endogenous bronchoconstrictor heavily implicated in asthma pathophysiology[9].
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Cumulative Dosing: Once a stable contraction plateau is reached, the DCTHIQ derivative is added in a cumulative concentration-response manner (e.g., 10−8 to 10−4 M).
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Data Analysis: Relaxation is expressed as a percentage of the maximal relaxation induced by a reference compound (e.g., formoterol or papaverine). Compounds like Cinnamide 71 have demonstrated highly efficacious bronchorelaxing properties in this exact model, proving the viability of the 5,8-dichloro-1,2,3,4-tetrahydroisoquinoline scaffold[9].
References
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Quality Control Chemicals (QCC) - Products: 5,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available at: [Link]
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Molaid - 5,8-dichloro-6,7-dihydroxy-N-(3-phenylpropyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide | 876066-59-0. Available at:[Link]
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Berglund M, et al. (2008) - SAR studies of capsazepinoid bronchodilators. Part 2: Chlorination and catechol replacement in the A-ring. Bioorganic & Medicinal Chemistry. PubMed. Available at:[Link]
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Dalence-Guzmán MF, et al. (2010) - Synthesis of novel tetrahydroisoquinoline bronchodilators. Bioorganic & Medicinal Chemistry Letters. PubMed. Available at:[Link]
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ResearchGate - María F Dalence-Guzmán's research works: Synthesis of novel tetrahydroisoquinoline bronchodilators. Available at: [Link]
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